molecular formula C11H15BrN2O B7937449 3-Bromo-5-[(morpholin-4-yl)methyl]aniline

3-Bromo-5-[(morpholin-4-yl)methyl]aniline

Cat. No.: B7937449
M. Wt: 271.15 g/mol
InChI Key: FPFAGKIAVJYSEO-UHFFFAOYSA-N
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Description

3-Bromo-5-[(morpholin-4-yl)methyl]aniline is an organic compound that features a bromine atom, a morpholine ring, and an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical benzylic bromination reaction of 4-bromo-3-nitrotoluene, yielding 4-bromo-3-nitro-1-bromomethylbenzene . This intermediate can then be reacted with morpholine under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and subsequent reactions with morpholine. The specific conditions, such as temperature, solvent, and catalysts, would be optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-[(morpholin-4-yl)methyl]aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-5-[(morpholin-4-yl)methyl]aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-5-[(morpholin-4-yl)methyl]aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and morpholine ring can play crucial roles in binding to the target site, influencing the compound’s efficacy and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-[(morpholin-4-yl)methyl]aniline is unique due to the presence of both a bromine atom and a morpholine ring, which can impart distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

3-bromo-5-(morpholin-4-ylmethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c12-10-5-9(6-11(13)7-10)8-14-1-3-15-4-2-14/h5-7H,1-4,8,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFAGKIAVJYSEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CC(=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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